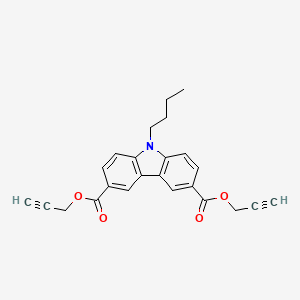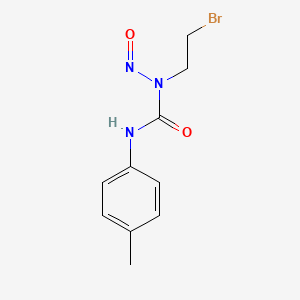
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C21H26N2S It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a tetrahydrobenzothiepin moiety
Métodos De Preparación
The synthesis of 1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiepin ring: This step involves the cyclization of a suitable precursor, such as a thioether, under acidic conditions.
Substitution with piperazine: The tetrahydrobenzothiepin intermediate is then reacted with piperazine in the presence of a base to form the desired piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a modulator of biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its activity on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors in the central nervous system, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .
Comparación Con Compuestos Similares
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)piperazine: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the benzothiepin ring.
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzazepin-5-yl)piperazine: This compound features a nitrogen atom in the ring structure instead of sulfur.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
21609-82-5 |
|---|---|
Fórmula molecular |
C21H28Cl2N2S |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2S.2ClH/c1-2-7-18(8-3-1)17-22-12-14-23(15-13-22)20-10-6-16-24-21-11-5-4-9-19(20)21;;/h1-5,7-9,11,20H,6,10,12-17H2;2*1H |
Clave InChI |
BSMYVMVNJQNKHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2SC1)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)




